molecular formula C14H14BrNO B6589075 N-benzyl-5-bromo-2-methoxyaniline CAS No. 14995-84-7

N-benzyl-5-bromo-2-methoxyaniline

Cat. No.: B6589075
CAS No.: 14995-84-7
M. Wt: 292.2
InChI Key:
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Description

N-benzyl-5-bromo-2-methoxyaniline is an organic compound with the molecular formula C14H14BrNO It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 5-position, a methoxy group at the 2-position, and a benzyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-bromo-2-methoxyaniline typically involves the following steps:

    Starting Material: The synthesis begins with 5-bromo-2-methoxyaniline.

    Benzylation: The benzylation of 5-bromo-2-methoxyaniline is carried out using benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically performed in an organic solvent like toluene or dichloromethane under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-bromo-2-methoxyaniline can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.

Major Products

    Substitution: Products include azides or thiols substituted at the bromine position.

    Oxidation: Quinone derivatives.

    Reduction: Dehalogenated aniline derivatives.

Scientific Research Applications

N-benzyl-5-bromo-2-methoxyaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibitors or as a building block for bioactive compounds.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-benzyl-5-bromo-2-methoxyaniline depends on its specific application. In general, it can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom and methoxy group can participate in hydrogen bonding or van der Waals interactions, while the benzyl group can enhance lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methoxyaniline: Lacks the benzyl group, making it less lipophilic.

    2-Bromo-5-methoxyaniline: Different substitution pattern on the aniline ring.

    N-benzyl-2-methoxyaniline: Lacks the bromine atom, affecting its reactivity and interactions.

Uniqueness

N-benzyl-5-bromo-2-methoxyaniline is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the benzyl group enhances its lipophilicity, making it more suitable for applications requiring membrane permeability.

Properties

CAS No.

14995-84-7

Molecular Formula

C14H14BrNO

Molecular Weight

292.2

Purity

95

Origin of Product

United States

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